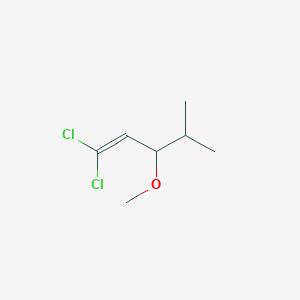
1,1-Dichloro-3-methoxy-4-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is an organic compound characterized by the presence of chlorine, methoxy, and methyl groups attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene typically involves the chlorination of 3-methoxy-4-methylpent-1-ene. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Scientific Research Applications
1,1-Dichloro-3-methoxy-4-methylpent-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The methoxy and methyl groups also influence the compound’s chemical behavior and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-3-methoxy-4-methylpentane
- 1,1-Dichloro-3-methoxy-4-methylbut-1-ene
- 1,1-Dichloro-3-methoxy-4-methylhex-1-ene
Uniqueness
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups on the same molecule allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
65696-61-9 |
|---|---|
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
1,1-dichloro-3-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)6(10-3)4-7(8)9/h4-6H,1-3H3 |
InChI Key |
CCIPLGYRESZDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


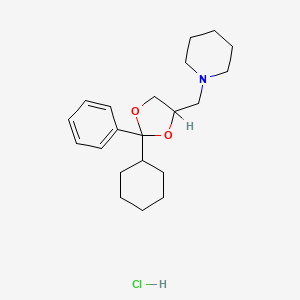

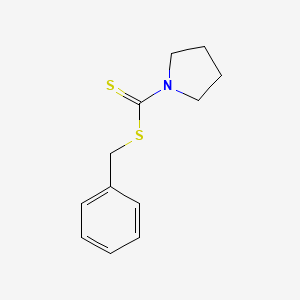
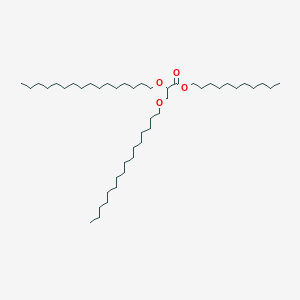
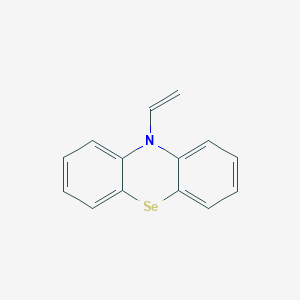
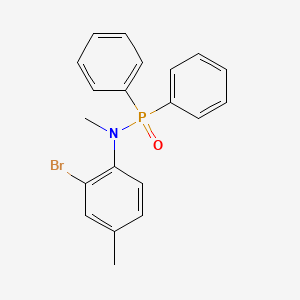
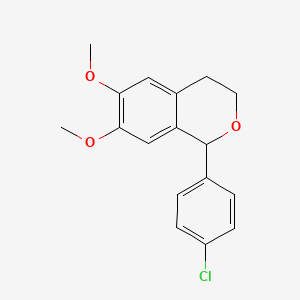
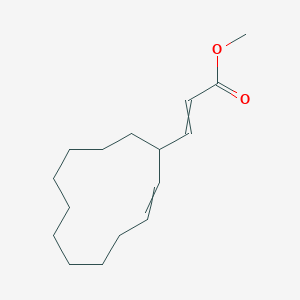
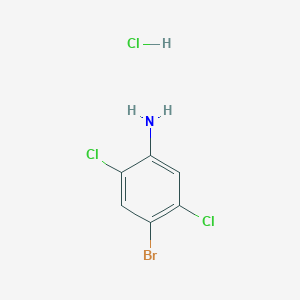
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)




